N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a methylphenoxy butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Attachment of the Butanamide Moiety: The next step involves the reaction of 4-(4-bromophenyl)-1,3-thiazole with 4-(4-methylphenoxy)butanoyl chloride in the presence of a base like triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
- N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-14-4-10-17(11-5-14)25-12-2-3-19(24)23-20-22-18(13-26-20)15-6-8-16(21)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJUAPTVMYRKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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